molecular formula C14H11BrN2OS B251670 5-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-naphthamide

5-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-naphthamide

Cat. No. B251670
M. Wt: 335.22 g/mol
InChI Key: AYESKDGZJZZSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-naphthamide, commonly known as BNT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BNT is a naphthalene derivative that contains a thiazole ring and a bromine atom.

Mechanism of Action

The mechanism of action of BNT is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In one study, BNT was found to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in the regulation of various cellular processes, including cell proliferation and differentiation. BNT was also found to inhibit the replication of the human immunodeficiency virus (HIV) by targeting the viral integrase enzyme.
Biochemical and Physiological Effects:
BNT has been found to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In one study, BNT was found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. BNT was also found to inhibit the growth of bacterial and viral pathogens by disrupting their cellular processes. However, BNT has also been found to exhibit cytotoxicity and genotoxicity at high concentrations, which may limit its potential applications.

Advantages and Limitations for Lab Experiments

BNT has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and stability under ambient conditions. BNT can also be easily modified to obtain derivatives with improved properties. However, BNT also has some limitations, including its limited solubility in water and some organic solvents, which may affect its bioavailability and toxicity. BNT may also require further optimization to improve its selectivity and efficacy for specific applications.

Future Directions

There are several future directions for research related to BNT, including the development of new synthetic methods for BNT and its derivatives, the investigation of its mechanism of action and cellular targets, and the evaluation of its efficacy and safety in preclinical and clinical studies. BNT may also be used as a tool compound for the identification of new drug targets and the development of new therapeutic agents. Furthermore, BNT may have potential applications in other fields, such as materials science and catalysis.

Synthesis Methods

The synthesis of BNT involves the reaction between 5-bromo-1-naphthoic acid and 2-amino-4,5-dihydrothiazole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in a suitable solvent, such as dichloromethane or dimethylformamide, under reflux conditions. The resulting product is then purified by column chromatography to obtain pure BNT.

Scientific Research Applications

BNT has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, BNT has been found to exhibit anticancer, antiviral, and antibacterial activities. In organic synthesis, BNT has been used as a building block for the synthesis of various compounds. In materials science, BNT has been used as a dopant for the preparation of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

properties

Molecular Formula

C14H11BrN2OS

Molecular Weight

335.22 g/mol

IUPAC Name

5-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C14H11BrN2OS/c15-12-6-2-3-9-10(12)4-1-5-11(9)13(18)17-14-16-7-8-19-14/h1-6H,7-8H2,(H,16,17,18)

InChI Key

AYESKDGZJZZSET-UHFFFAOYSA-N

SMILES

C1CSC(=N1)NC(=O)C2=CC=CC3=C2C=CC=C3Br

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC=CC3=C2C=CC=C3Br

Origin of Product

United States

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